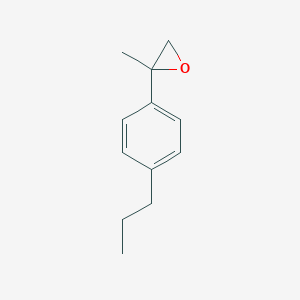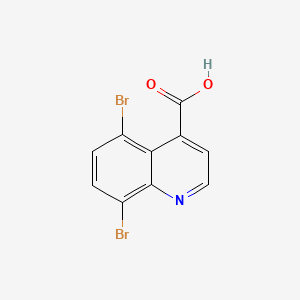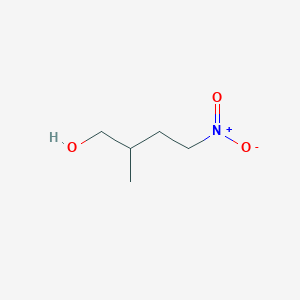
2-Methyl-4-nitrobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-nitrobutan-1-ol is an organic compound belonging to the class of nitro alcohols. It features a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butane backbone, with a methyl group (-CH3) at the second carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration of 2-Methyl-1-butanol: The compound can be synthesized by the nitration of 2-methyl-1-butanol using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is typically carried out under controlled temperature conditions to avoid over-nitration.
Reduction of 2-Methyl-4-nitrobutan-1-one: Another synthetic route involves the reduction of 2-methyl-4-nitrobutan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: The industrial production of this compound involves large-scale nitration reactions, often using continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and ensure the safety of the operators.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-methyl-4-nitrobutanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and controlled temperature conditions.
Reduction: Sn/HCl, LiAlH4, or catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides, and appropriate solvents.
Major Products Formed:
Oxidation: 2-Methyl-4-nitrobutanoic acid.
Reduction: 2-Methyl-4-aminobutan-1-ol.
Substitution: Various esters and ethers.
Scientific Research Applications
2-Methyl-4-nitrobutan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand the effects of nitro-containing compounds on biological systems.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 2-Methyl-4-nitrobutan-1-ol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing cellular processes. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can affect cellular functions.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with nitro-containing compounds.
Receptors: Potential binding to receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
2-Methyl-3-nitrobutan-1-ol
3-Methyl-4-nitrobutan-1-ol
Properties
IUPAC Name |
2-methyl-4-nitrobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUKMJNCZHVKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

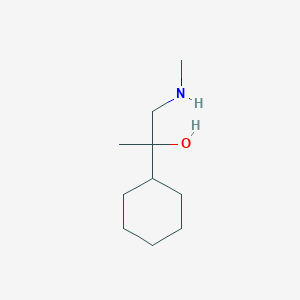
![6-Chloro-5-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15316172.png)
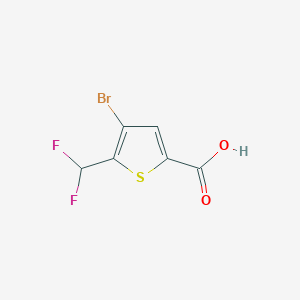
![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
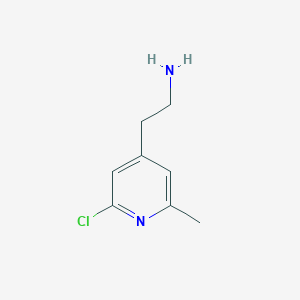
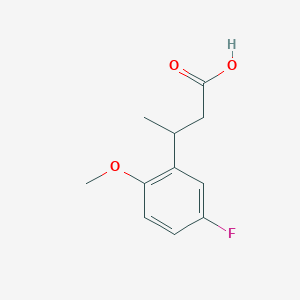

![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)
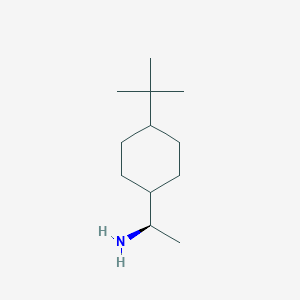
![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)
